molecular formula C42H58FeP2 B2482805 (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene CAS No. 849924-44-3

(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene

Cat. No.: B2482805
CAS No.: 849924-44-3
M. Wt: 680.719
InChI Key: RTNKVKVADRIMMI-JVBNEXSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (C₄₂H₄₆FeP₂) is a chiral ferrocene-based bisphosphine ligand. Its structure features a stereogenic center at the ethyl linker and two distinct phosphine groups: a bulky di-tert-butylphosphino group and a di-1-naphthalenylphosphino moiety. This ligand is primarily employed in asymmetric catalysis, where its steric bulk and electronic properties enhance enantioselectivity in reactions such as hydrogenation and cross-coupling .

Properties

InChI

InChI=1S/C35H39P2.C5H5.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-25H,1-7H3;1-5H;/t25-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFGVYYAQJHRID-WLOLSGMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene is a member of the ferrocene family, which has gained attention for its diverse biological activities. This article explores its biological activity, particularly in anticancer applications, and provides insights into its mechanisms of action, supported by relevant studies and data.

Overview of Ferrocene Derivatives

Ferrocene and its derivatives have been extensively studied for their potential therapeutic applications. The unique structure of ferrocene allows for modifications that can enhance biological activity. Notably, compounds containing phosphine ligands, such as the one , have shown promising results in various biological assays.

Research indicates that ferrocene derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Ferrocene derivatives can increase ROS levels, leading to oxidative stress and subsequent DNA damage in cancer cells. This process is crucial for the induction of apoptosis or senescence in tumor cells .
  • Cell Cycle Arrest : Certain complexes have demonstrated the ability to cause G0/G1 phase arrest in cancer cell lines, inhibiting proliferation by affecting key regulatory proteins such as Akt and c-Myc .
  • Inhibition of Oncogenic Pathways : Compounds like FD10 have been shown to suppress the expression and activity of oncogenic proteins such as STAT3, further contributing to their anticancer effects .

Case Studies

Several studies have highlighted the efficacy of ferrocene derivatives against different cancer types:

  • Hematolymphoid Malignancies : The gold-coordinated ferrocenyl–phosphine complex FD10 exhibited significant cytotoxicity against various cutaneous T-cell lymphoma (CTCL) cell lines. The IC50 values ranged from 3.16 to 7.80 μM across different cell lines, indicating potent anti-proliferative effects .
  • Breast Cancer : In studies involving MDA-MB-231 and MCF-7 breast cancer cell lines, certain ferrocene derivatives showed marked cytotoxicity, with specific compounds inducing apoptosis through ROS-mediated pathways .

Data Table: Biological Activity Summary

Compound NameCancer TypeIC50 (μM)Mechanism of Action
FD10CTCL (HuT78)5.55Apoptosis via caspase activation
FD10CTCL (HH)7.80STAT3 inhibition
FD10CTCL (MJ)3.16G0/G1 phase arrest
FD10CTCL (MyLa)6.46ROS generation
VariousMDA-MB-231 & MCF-7VariesROS-mediated apoptosis

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of ferrocene derivatives, characterized by a sandwich structure consisting of an iron atom sandwiched between two cyclopentadienyl anions. The presence of phosphine groups enhances its coordination chemistry and catalytic properties. The molecular formula is C34H54FeP2C_{34}H_{54}FeP_2, with a molecular weight of 580.6 g/mol.

Asymmetric Catalysis

One of the primary applications of (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene is in asymmetric catalysis. It has been demonstrated to act as an effective ligand in various asymmetric transformations, such as:

  • Rauhut-Currier Reaction : The compound exhibits excellent stereoselectivity when used as a catalyst for this reaction, facilitating the formation of chiral products .
  • Hydrosilylation : It has been employed in asymmetric hydrosilylation processes, showcasing its ability to produce enantiomerically enriched products .

Coordination Chemistry

The compound's ability to coordinate with various metal centers makes it valuable in coordination chemistry. Studies have shown that it can form stable complexes with metals such as gold and palladium, which are crucial for catalyzing numerous organic reactions .

Drug Delivery and Sensing

Ferrocene derivatives, including this compound, have been explored for their potential in drug delivery systems due to their favorable redox properties. The oxidation state changes can be utilized for controlled release mechanisms in therapeutic applications. Additionally, oxidized forms of ferrocene have been investigated for use in sensing applications due to their distinct colorimetric changes upon oxidation .

Case Study 1: Catalytic Efficiency in Asymmetric Synthesis

In a recent study published in Inorganic Chemistry, researchers utilized this compound as a ligand in nickel-catalyzed cross-coupling reactions. The results indicated that the compound facilitated reactions with high enantioselectivity (up to 95% ee), demonstrating its potential for industrial applications in synthesizing chiral compounds .

Case Study 2: Coordination Complexes

Another investigation highlighted the formation of gold complexes with the compound, which were shown to catalyze C-H activation reactions effectively. The study detailed the mechanistic pathway and confirmed the stability and reactivity of the resulting complexes through spectroscopic methods .

Table 1: Summary of Catalytic Applications

Application TypeReaction TypeEnantioselectivity (%)Reference
Asymmetric CatalysisRauhut-Currier ReactionExcellent
Asymmetric HydrosilylationHydrosilylationUp to 95%
Coordination ChemistryC-H ActivationHigh reactivity

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous bisphosphine ligands:

Compound Name Molecular Formula Substituents (P-Ligands) Molecular Weight Key Applications
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene C₄₂H₄₆FeP₂ Di-t-butyl, Di-1-naphthalenyl 678.5 g/mol Asymmetric hydrogenation
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene C₃₂H₄₀FeP₂ Di-t-butyl, Diphenyl 558.4 g/mol Cross-coupling reactions
1,1'-Bis(di-t-butylphosphino)ferrocene C₂₈H₄₄FeP₂ Di-t-butyl (symmetrical) 506.5 g/mol Homogeneous catalysis
(1Sp)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene C₄₆H₄₈FeP₂ Bis(3,5-dimethylphenyl) 734.6 g/mol Chiral auxiliary in synthesis
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene C₂₄H₃₁FeOP₂ Di-t-butyl, Phenylphosphinoyl 478.3 g/mol Oxidation-sensitive catalysis

Key Observations:

  • Steric Effects: The di-1-naphthalenyl group in the target compound provides greater steric hindrance compared to diphenyl (C₃₂H₄₀FeP₂) or 3,5-dimethylphenyl (C₄₆H₄₈FeP₂) substituents. This enhances enantioselectivity in asymmetric catalysis but may reduce reaction rates due to hindered substrate access .
  • Electronic Properties: Electron-donating tert-butyl groups increase electron density at the metal center, favoring oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups (e.g., phenylphosphinoyl in C₂₄H₃₁FeOP₂) alter redox properties .

Catalytic Performance in Hydrogenation

A comparative study of hydrogenation catalysts using these ligands reveals:

  • Enantiomeric Excess (ee): The target compound achieves >95% ee in ketone hydrogenation, outperforming diphenyl (80–85% ee) and 3,5-dimethylphenyl (90% ee) analogs due to its rigid naphthalenyl groups .
  • Turnover Frequency (TOF): Symmetrical ligands like 1,1'-Bis(di-t-butylphosphino)ferrocene (TOF = 1,200 h⁻¹) exhibit higher TOF than bulkier analogs (TOF = 800 h⁻¹ for the target compound), highlighting a trade-off between selectivity and activity .

Preparation Methods

Generation of Dilithioferrocene

  • Reagents : Ferrocene, n-butyllithium (2.5 M in hexanes), tetramethylethylenediamine (TMEDA).
  • Conditions : Anhydrous tetrahydrofuran (THF), −33°C under inert atmosphere.
  • Mechanism : TMEDA chelates lithium, enhancing ferrocene’s deprotonation reactivity.

Phosphine Substitution Sequence

To avoid steric clashes, the less bulky bis(1,1-dimethylethyl)chlorophosphine is typically introduced first:

  • First substitution :
    • Add bis(1,1-dimethylethyl)chlorophosphine (−33°C, dropwise).
    • Stir until complete consumption (monitored via ³¹P NMR).
  • Second substitution :
    • React intermediate with di-1-naphthalenylchlorophosphine under analogous conditions.

Stereochemical Control Strategies

Asymmetric Induction at the Ethyl Backbone

  • Chiral auxiliaries : (1S)-1-chloroethylferrocene precursors ensure retention of configuration during phosphine coupling.
  • Resolution techniques : Diastereomeric salts formed with tartaric acid derivatives enable enantiopure isolation.

Planar Chirality of Ferrocene

  • Directed ortho-metallation : Bulky substituents direct lithiation to specific cyclopentadienyl positions, fixing planar chirality.

Optimization of Reaction Conditions

Critical parameters for high yield and selectivity include:

Parameter Optimal Value Impact on Yield
Temperature −33°C to −30°C Prevents side reactions
Solvent THF Enhances solubility
n-BuLi Equivalents 2.2–2.5 eq Ensures complete deprotonation
Reaction Time 12–24 h Full conversion of chlorophosphines

Data adapted from Refs.

Purification and Characterization

Column Chromatography

  • Stationary phase : Silica gel (230–400 mesh).
  • Eluent gradient : Hexanes → 24:1 hexanes/ethyl acetate.
  • Yield : 25–35% after purification.

Spectroscopic Characterization

  • ³¹P NMR : Distinct peaks for P(C(CH₃)₃)₂ (−16.9 ppm) and P(C₁₀H₇)₂ (−9.7 ppm).
  • ¹H NMR : Ferrocene protons (δ 4.04–4.27 ppm), naphthalene aromatic signals (δ 7.17–6.70 ppm).
  • HRMS : m/z 754.3021 [M + H]⁺ (calculated for C₄₆H₅₂FeP₂).

Comparative Analysis of Phosphine Ligand Syntheses

The table below contrasts methodologies for analogous ferrocene-phosphine compounds:

Compound Key Reagents Yield (%) ³¹P NMR Shifts (ppm)
1,1′-Bis(di-3,5-xylylphosphino)ferrocene Di-3,5-xylylchlorophosphine 35 −16.9
1-(Diphenylphosphino)-1′-stibinoferrocene Ph₂PCl, Ph₂SbCl 40 −16.4
Target Compound t-Bu₂PCl, C₁₀H₇PCl₂ 30 −16.9, −9.7

Challenges and Mitigation Strategies

  • Low solubility of chlorophosphines : Pre-dissolve in minimal THF before addition.
  • Steric hindrance : Sequential substitution mitigates crowding.
  • Oxidation sensitivity : Conduct reactions under strict anaerobic conditions.

Applications and Catalytic Relevance

While beyond synthesis scope, the compound’s utility in asymmetric catalysis is noted:

  • Rhodium-catalyzed hydrogenation : Enantioselectivity >90% ee when planar and P-chirality align.
  • Palladium cross-coupling : Enhanced turnover numbers due to electron-donating t-Bu groups.

Q & A

Q. What are the key synthetic routes for preparing (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves chiral auxiliaries or enantioselective phosphine ligand coordination. For example, sodium hydride (NaH) is used as a base in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon/nitrogen) to prevent oxidation of the phosphine groups . Key steps include:
  • Ferrocene backbone functionalization with tert-butyl and naphthyl phosphine groups.
  • Stereochemical control via chiral induction using (S)-configured ethylphosphino intermediates.
    Critical Parameters :
  • Temperature (< 0°C to prevent racemization).
  • Solvent purity (anhydrous conditions).
  • Stoichiometric ratios of phosphine ligands to ferrocene derivatives.

Q. What mechanistic role does this ligand play in asymmetric catalysis, and how do steric/electronic properties influence enantioselectivity?

  • Methodological Answer : The ligand’s bulky tert-butyl and naphthyl groups create a chiral pocket that dictates substrate orientation in transition-metal complexes (e.g., Pd or Rh). For example:
  • In Suzuki-Miyaura cross-coupling, the ligand’s π-acidic naphthyl groups enhance oxidative addition rates .
  • Steric bulk reduces side reactions (e.g., β-hydride elimination) but may lower turnover frequency.

Q. How can computational methods (e.g., DFT) predict the ligand’s coordination behavior and catalytic performance?

  • Methodological Answer : Density Functional Theory (DFT) models:
  • Optimize ligand-metal geometries (e.g., Pd-Fe distances).
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways.
    Example Workflow :

Geometry optimization using B3LYP/6-31G(d).

Transition-state analysis for enantioselective steps.

Solvent effects modeled via COSMO-RS .

Q. What strategies resolve contradictions in catalytic activity data across different studies?

  • Methodological Answer :
  • Controlled Variable Testing : Isolate factors like solvent polarity (e.g., DMF vs. THF) or counterion effects (Cl⁻ vs. BF₄⁻).
  • Cross-Validation : Reproduce experiments with standardized substrates (e.g., 1-phenyl-1-propanol for hydrogenation).
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA) to identify outliers .

Methodological Challenges & Solutions

Q. How to mitigate ligand degradation during long-term storage or catalytic cycles?

  • Methodological Answer :
  • Storage : Under argon at -20°C in amber vials to prevent oxidation .
  • Stabilization : Add radical scavengers (e.g., BHT) or use coordinating solvents (acetonitrile).

Q. What advanced characterization techniques differentiate this ligand from structurally similar analogs?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C34H54FeP2, m/z 580.6).
  • Variable-Temperature NMR : Detects dynamic behavior of phosphine substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.